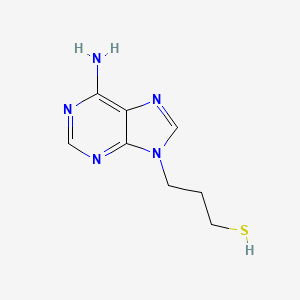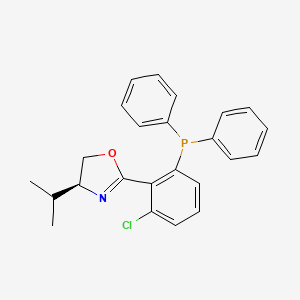
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric catalysis. This compound is notable for its ability to facilitate various chemical reactions with high enantioselectivity, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Group: The diphenylphosphino group is introduced via a substitution reaction, often using a chlorophosphine reagent.
Chlorination: The chloro group is introduced through a halogenation reaction, typically using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the oxazole ring or the chlorinated aromatic ring.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is widely used in:
Chemistry: As a chiral ligand in asymmetric catalysis, it is crucial for the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: The compound is involved in the synthesis of chiral drugs, which are essential for treating various diseases.
Industry: It is used in the production of fine chemicals and agrochemicals, where enantioselectivity is critical.
Wirkmechanismus
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles. The pathways involved typically include oxidative addition, migratory insertion, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: The enantiomer of the compound, used in similar applications but with opposite chirality.
2-(2-Chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole: Lacks the isopropyl group, resulting in different steric and electronic properties.
2-(Diphenylphosphino)phenyl-4,5-dihydrooxazole: Lacks both the chloro and isopropyl groups, leading to reduced enantioselectivity.
Uniqueness
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of steric and electronic properties, which provide high enantioselectivity and reactivity in asymmetric catalysis. The presence of the chloro and isopropyl groups enhances its ability to induce chirality and stabilize catalytic intermediates.
Eigenschaften
Molekularformel |
C24H23ClNOP |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
[3-chloro-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H23ClNOP/c1-17(2)21-16-27-24(26-21)23-20(25)14-9-15-22(23)28(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-15,17,21H,16H2,1-2H3/t21-/m1/s1 |
InChI-Schlüssel |
WHYRFODUDIYTCE-OAQYLSRUSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


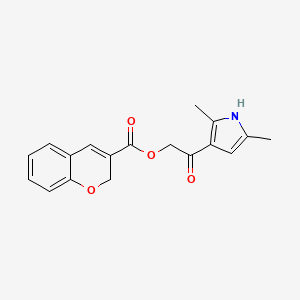

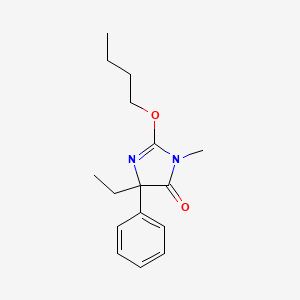
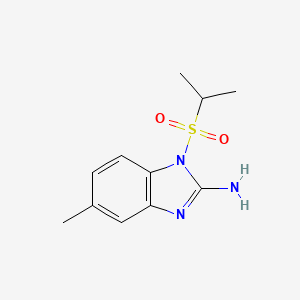
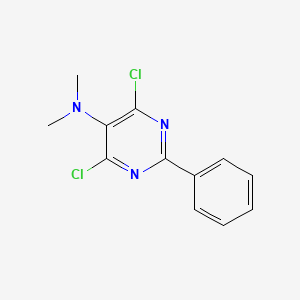
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
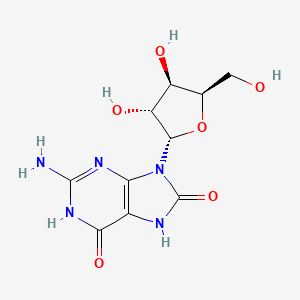
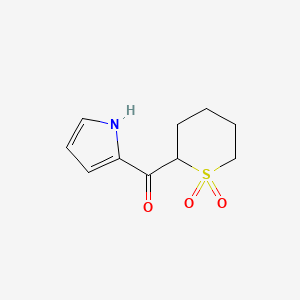
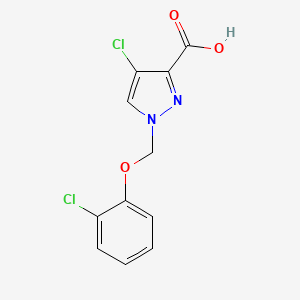
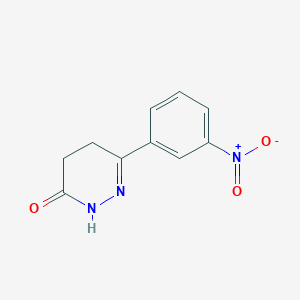
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
![2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B15218237.png)
